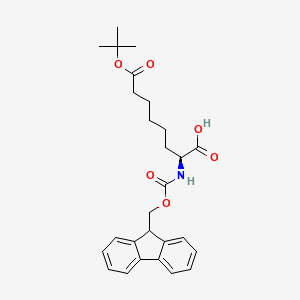

![molecular formula C13H23NO5 B1392800 2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid CAS No. 952486-65-6](/img/structure/B1392800.png)

2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid

Übersicht

Beschreibung

This compound is a derivative of piperidine, which is a six-membered ring containing nitrogen . It has a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis for the protection of amino groups .

Synthesis Analysis

The synthesis of similar compounds often involves the use of catalysts . For example, a [Ru] catalyst and (R,R)-Me-Duphos were used to prepare a chiral catalyst . Another method involved the use of palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. For example, an MS spectrum (EI, 70 eV) was obtained with a Finnigan MAT INCOS 50 instrument .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. For instance, a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds was reported . This involved using oxalyl chloride in methanol .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid was reported to be an off-white solid .Wissenschaftliche Forschungsanwendungen

Deprotection of Boc Amino Acids and Peptides

This compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures . The method involves the use of a phosphonium ionic liquid, which has low viscosity, high thermal stability, and demonstrates a catalytic effect . This study extended the possibility for the extraction of water-soluble polar organic molecules using ionic liquids .

Preparation of Boc Derivatives of Amino Acids

The compound is used in the preparation of Boc derivatives of amino acids using di-tert-butyl pyrocarbonate . The process has been optimized and individualized, studying the influence of reaction conditions on the yield of the desired product .

Synthesis of Rigid Dipeptide Mimetics

The compound is used in the efficient synthesis of rigid dipeptide mimetics , which are valuable in peptide-based drug discovery. This involves the synthesis of azabicyclo [X.Y.0] alkane amino acids as key intermediates.

Suzuki-Miyaura Cross-Coupling Reactions

The compound is involved in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, used in organic chemistry to synthesize polyolefins, styrenes, and substituted biphenyls .

Copper-Catalyzed Trifluoromethylation

The compound is used in copper-catalyzed trifluoromethylation . Trifluoromethylation is a type of chemical reaction where a trifluoromethyl group is introduced into a molecule .

Palladium-Catalyzed Benzylation

The compound is used in palladium-catalyzed benzylation . Benzylation is the process of adding a benzyl group to a molecule .

Homocoupling Reactions

The compound is involved in homocoupling reactions . Homocoupling is a type of chemical reaction where two identical aryl or vinyl groups are coupled .

Synthesis of Hydroxyquinones

The compound is used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones . Hydroxyquinones are a type of organic compound used in the manufacture of dyes and protective coatings .

Safety and Hazards

Wirkmechanismus

Target of Action

The compound, also known as 2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)propanoic acid, is primarily used as a semi-flexible linker in the development of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

This compound interacts with its targets by forming a ternary complex with the target protein and an E3 ubiquitin ligase . The formation of this complex leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The flexibility of the linker, provided by this compound, can impact the 3D orientation of the degrader and thus ternary complex formation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is protein degradation. By tagging specific proteins for degradation, it can influence various cellular processes depending on the function of the target protein .

Pharmacokinetics

Like other protac linkers, it is expected to influence the pharmacokinetic properties of the resulting protac, including absorption, distribution, metabolism, and excretion .

Result of Action

The result of the action of this compound is the degradation of the target protein. This can lead to a variety of cellular effects depending on the role of the degraded protein .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability of the compound and its ability to form the ternary complex . Additionally, the presence of other molecules can influence the compound’s efficacy, such as competitive inhibitors or molecules that can interfere with the ubiquitination process .

Eigenschaften

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-9(11(15)16)18-10-5-7-14(8-6-10)12(17)19-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKRUDZVAIDLNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Oxa-1-thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1392719.png)

![2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid](/img/structure/B1392721.png)

![1-[(4-Methoxyphenyl)sulfonyl]pyrrolidin-3-amine](/img/structure/B1392724.png)

![{4-[3-(Morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}amine](/img/structure/B1392727.png)

![3-(4-Chlorophenyl)-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole-4-carboxylic acid](/img/structure/B1392728.png)

![4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B1392729.png)

![1-(2-{[(Ethylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid](/img/structure/B1392730.png)

![3-{[(3-Chlorobenzyl)amino]methyl}-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid](/img/structure/B1392735.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B1392736.png)

![[2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B1392739.png)